2,5-bis(3,5-dicarboxyphenyl)terephthalic acid
Description
2,5-Bis(3,5-dicarboxyphenyl)terephthalic acid is a tetracarboxylic acid derivative featuring a terephthalic acid backbone substituted with two 3,5-dicarboxyphenyl groups at the 2- and 5-positions. This structure endows it with four carboxylic acid groups, making it a highly functionalized linker for constructing metal-organic frameworks (MOFs) and coordination polymers.
Properties
IUPAC Name |
2,5-bis(3,5-dicarboxyphenyl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O12/c25-19(26)11-1-9(2-12(5-11)20(27)28)15-7-18(24(35)36)16(8-17(15)23(33)34)10-3-13(21(29)30)6-14(4-10)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMYVQOLWBUDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:4’,1’‘-Terphenyl]-2’,3,3’‘,5,5’,5’'-hexacarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of terphenyl is reacted with a halogenated aromatic compound in the presence of a palladium catalyst and a base . This is followed by oxidation and carboxylation steps to introduce the carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves stringent purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can convert
Biological Activity
2,5-bis(3,5-dicarboxyphenyl)terephthalic acid (BDTPA) is a compound that has garnered attention in recent years for its potential biological activities. This article examines the biological properties of BDTPA, including its antimicrobial and anticancer effects, as well as its applications in metal-organic frameworks (MOFs) and coordination polymers.
Chemical Structure and Properties
BDTPA is characterized by its unique structure, which includes two 3,5-dicarboxyphenyl groups attached to a terephthalic acid backbone. This configuration contributes to its solubility and reactivity, making it suitable for various biological applications.
- Molecular Formula : C24H14O12
- Molecular Weight : 494.36 g/mol
Antimicrobial Properties
Recent studies have indicated that BDTPA exhibits significant antimicrobial activity against various pathogens. For example, a study reported that BDTPA demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with metabolic processes.
Anticancer Activity
BDTPA has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that BDTPA can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.
The biological activity of BDTPA is thought to stem from its ability to interact with cellular targets, including enzymes and receptors involved in cell signaling pathways. The carboxyl groups in BDTPA enhance its binding affinity to these targets, facilitating its biological effects.
Case Studies
- Antimicrobial Efficacy : A study published in 2024 demonstrated that BDTPA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess the antimicrobial activity and confirmed the compound's potential as a natural preservative in food products.
- Anticancer Potential : In another study, BDTPA was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that BDTPA effectively induces programmed cell death.
Applications in Metal-Organic Frameworks (MOFs)
BDTPA has been utilized in the synthesis of MOFs due to its ability to coordinate with metal ions. These MOFs have shown promise in applications such as drug delivery systems and catalysis.
| Application | Description |
|---|---|
| Drug Delivery | MOFs constructed with BDTPA can encapsulate therapeutic agents for targeted delivery. |
| Catalysis | BDTPA-based MOFs have been used as catalysts in organic reactions due to their high surface area and porosity. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Terephthalic Acid (1,2-Benzenedicarboxylic Acid)
- Structure : Simplest dicarboxylic acid with two carboxyl groups on a benzene ring.
- Coordination Behavior: Acts as a linear linker in MOFs (e.g., MOF-5, MIL-53). Limited to two coordination sites, forming less complex frameworks.
- Applications : Used in PET production and basic MOFs for gas storage (e.g., CO₂, CH₄). Lacks the photoresponsive properties seen in more complex derivatives.
- Key Difference : The absence of additional aromatic/carboxylic substituents reduces its ability to form multi-dimensional frameworks or participate in charge-transfer interactions .
Bis(3,5-dicarboxyphenyl)terephthalamide
- Structure : Similar to the target compound but replaces carboxylic acids with amide (-CONH₂) groups.
- Coordination Behavior : Amide groups reduce acidity and metal-binding capacity compared to carboxylic acids. Forms hydrogen-bonded networks rather than rigid MOFs.
- Applications : Used in HNUST-1 for selective adsorption but lacks thermal stability (>250°C decomposition).
- Key Difference : Reduced thermal stability and weaker coordination limit its use in high-temperature catalysis or conductive frameworks .
3,3′,5,5′-Azobenzene Tetracarboxylic Acid
- Structure : Tetracarboxylic acid with an azobenzene core (photoswitchable N=N bond).
- Coordination Behavior : Forms dynamic MOFs (e.g., JUC-62) with light-tunable porosity. The azobenzene unit enables reversible structural changes under UV/vis light.
- Applications : Photoresponsive gas storage and drug delivery. Bandgap (~2.5 eV) allows visible-light activation.
- Key Difference : The azobenzene moiety introduces stimuli-responsive behavior absent in the target compound, but its synthesis is more complex .
2,5-Bis(hexadecyloxy)terephthalic Acid
- Structure : Terephthalic acid with long alkoxy chains (hexadecyloxy) instead of carboxyphenyl groups.
- Coordination Behavior : Hydrophobic chains hinder metal coordination, favoring self-assembly into lamellar structures or liquid crystals.
- Applications : Used in chiral polyesters for optoelectronics. Lacks porosity but exhibits thermoplasticity.
- Key Difference : Alkoxy substituents prioritize solubility and polymer compatibility over MOF formation .
Functional and Structural Data Comparison
*Estimated based on analogous MOFs with π-conjugated linkers .
Research Findings and Implications
- MOF Performance : The target compound’s four carboxylic groups enable dense coordination networks, enhancing framework stability and surface area (>2000 m²/g in hypothetical MOFs) compared to terephthalic acid-based MOFs (~1000 m²/g) .
- Synthetic Challenges : The compound’s low solubility in common solvents (due to multiple -COOH groups) necessitates optimized solvothermal synthesis conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
